![molecular formula C9H8F2N4O B2372698 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 1016751-95-3](/img/structure/B2372698.png)
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and π-electron Delocalization
The research by Dolzhenko et al. (2008) focuses on the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, a compound closely related to the one . It highlights the planarity of the molecule and the extensive π-electron delocalization, suggesting potential applications in electronic or optical materials.
Synthesis and Antimicrobial Properties
Beyzaei et al. (2019) describe a green synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines, exhibiting significant antibacterial and antifungal properties. This suggests potential applications in developing antimicrobial agents (Beyzaei et al., 2019).
Multicomponent Synthesis
Sujatha et al. (2018) report on the efficient synthesis of 3-phenyl-1H-pyrazol-5-amines, utilizing a multicomponent approach. This method could be applicable in the synthesis of similar triazole derivatives for various industrial applications (Sujatha et al., 2018).
Novel Derivatives and Antimicrobial Activities
Idrees et al. (2019) discuss the synthesis of novel triazolothiadiazol-6-amine derivatives with promising antimicrobial activities, suggesting potential in pharmaceutical applications (Idrees et al., 2019).
Aminomethylation Studies
Shegal and Postovskii (1965) explore the aminomethylation of triazol derivatives, indicating potential uses in chemical synthesis and modifications of triazole compounds (Shegal & Postovskii, 1965).
Synthesis of Substituted Triazoles
Shen and Zhang (2015) provide a method for synthesizing substituted 3-amino-1H-1,2,4-triazoles, relevant for various synthetic applications in chemistry and pharmaceuticals (Shen & Zhang, 2015).
Propriétés
IUPAC Name |
5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHFSPCARWCPHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
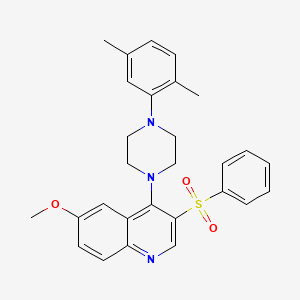
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)
![3-(2-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)

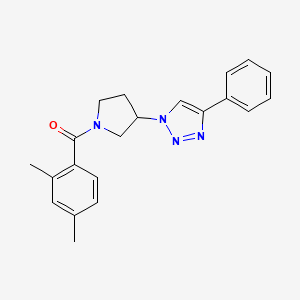

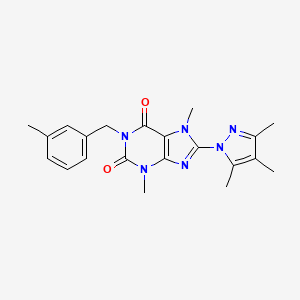
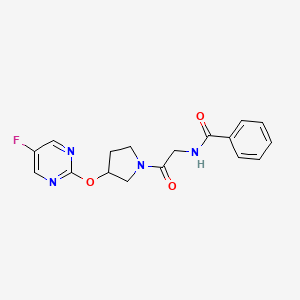
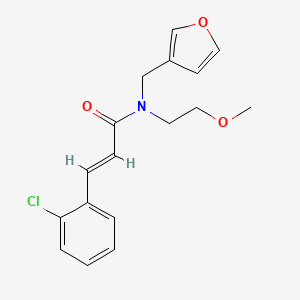
![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)